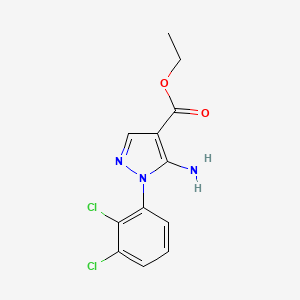
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and high ionic conductivity . This compound is used in various scientific and industrial applications due to its ability to act as a solvent and catalyst in chemical reactions .
Mechanism of Action
Target of Action
The primary targets of (OH)2MeIm-NTF2 are bacterial cells, specifically Streptococcus species . These bacteria are common in various environments and can cause a range of diseases in humans.
Mode of Action
(OH)2MeIm-NTF2 is an ionic liquid that exhibits antimicrobial activity It interacts with bacterial cells, causing changes that inhibit their growth
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The primary result of (OH)2MeIm-NTF2’s action is the inhibition of bacterial growth. In a study, it was found to have a growth inhibitory effect against Streptococcus species isolated from groundwater .
Action Environment
The action of (OH)2MeIm-NTF2 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-dihydroxy-2-methylimidazole with bis(trifluoromethylsulfonyl)imide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts .
Scientific Research Applications
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in electrochemical applications.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Commonly used as a solvent in organic synthesis.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Utilized in gas absorption processes.
Uniqueness
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its dual hydroxyl groups, which enhance its hydrogen bonding capabilities and make it particularly effective in stabilizing reactive intermediates . This property distinguishes it from other similar compounds and broadens its range of applications in various fields .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFGWWOHFMUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746181 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215211-93-0 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying antimicrobial activity in groundwater, and how does 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide play a role in this context?
A: Access to safe drinking water is crucial, especially in developing countries where untreated groundwater often serves as the primary source. [] This reliance on untreated water raises concerns about waterborne infections and the spread of antibiotic-resistant bacteria. [] The research highlights the alarming presence of multi-drug resistant Streptococcus species in groundwater intended for human consumption. [] In this context, exploring alternative antimicrobial agents like this compound becomes crucial. This ionic liquid demonstrated promising antimicrobial activity against the isolated Streptococcus strains, inhibiting their growth even at low concentrations. [] This finding opens avenues for further research into its potential as a safe and effective solution for water disinfection or as a novel antimicrobial agent.
Q2: How does the antimicrobial effectiveness of this compound compare to traditional antibiotics against the Streptococcus species found in the study?
A: The study reveals a concerning level of antibiotic resistance among the isolated Streptococcus species. [] Alarmingly, all isolates from certain locations exhibited resistance to penicillin G, and a significant proportion showed resistance to vancomycin. [] In contrast, this compound demonstrated promising results, inhibiting the growth of all tested isolates. [] Furthermore, its efficacy increased with higher concentrations, suggesting a dose-dependent effect. [] These findings highlight the potential of this ionic liquid as a viable alternative to conventional antibiotics, especially against drug-resistant strains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


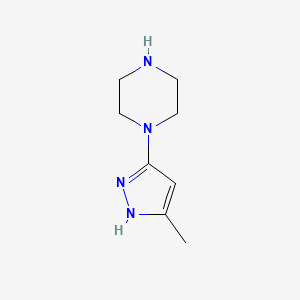
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)
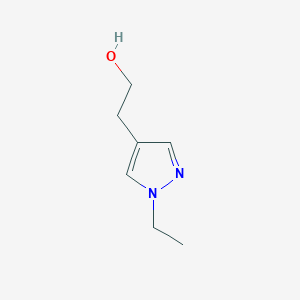
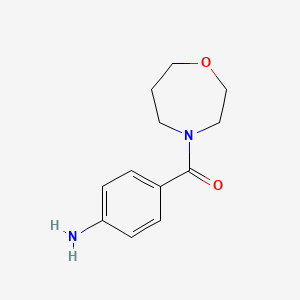
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
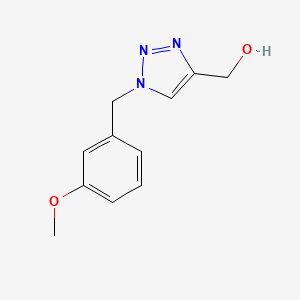
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
